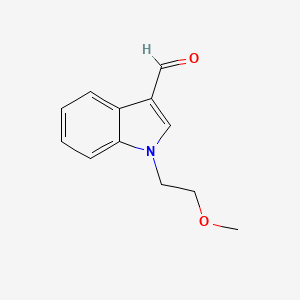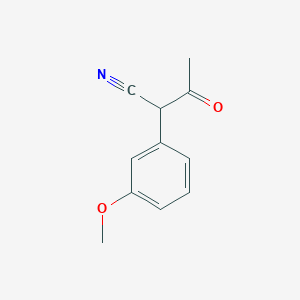
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one, also known as FBQ or 4-FBQ, is a quinoxaline derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to target specific receptors in the body, providing a promising avenue for drug development. In
科学的研究の応用
Structural Studies and Anti-inflammatory Activity
The molecule (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is part of a broader class of fluorine-substituted quinoxaline derivatives. Specifically, studies have synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, showcasing their structural features and potential anti-inflammatory activities. These derivatives exhibit enhanced solubilities, allowing concentrations exceeding 50 mg/ml in water or PBS buffer systems. Notably, these compounds, particularly those with o- and p-fluoro substituents, demonstrate significant inhibitory effects on LPS-induced NO secretion, indicating potential anti-inflammatory properties (Sun et al., 2019).
Synthesis Methods
The molecule belongs to a class of compounds where efficient synthesis methods are crucial. For instance, an effective method for synthesizing 3-amino-1H-quinolin-2-one, structurally related to the molecule , has been described. This method involves a series of reactions including condensation, reduction, isomerization, cyclization, and hydrolysis, underscoring the complex chemistry involved in creating such molecules (Juárez-Gordiano et al., 2002).
Cytotoxic Activities
Compounds structurally similar to this compound have been synthesized and evaluated for their cytotoxic activities. Notably, certain quinoxalines and indolin-2-ones displayed significant in vitro cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7, with some compounds showing remarkable cytotoxicity, suggesting potential applications in cancer treatment (Reddy et al., 2013).
Fluorogenic Chelating Reagents
Derivatives of this molecule have been investigated as fluorogenic chelating reagents, particularly for binding with Cu2+. The presence of different substituents significantly influences the spectral properties and selectivity toward Cu2+, demonstrating the potential of these derivatives in developing selective and sensitive chemical sensors or probes (Korin et al., 2012).
One-Pot Synthesis Techniques
Advancements in synthesis techniques, such as the one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones, are notable. This method, involving a Ugi 4CR/catalytic aza-Wittig sequence, streamlines the production of these compounds, highlighting the continuous efforts to improve the efficiency and applicability of synthetic routes in creating complex molecules like this compound (Yan et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-aminophenylquinoxaline to form (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one, which is then reacted with ammonium acetate to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminophenylquinoxaline", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminophenylquinoxaline in the presence of a base such as potassium carbonate or sodium hydride to form (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one.", "Step 2: Reaction of (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one with ammonium acetate in the presence of a catalyst such as palladium on carbon to yield (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one." ] } | |
CAS番号 |
900135-36-6 |
分子式 |
C21H14FN3O |
分子量 |
343.361 |
IUPAC名 |
3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26) |
InChIキー |
LKTTUIAWCPUCMZ-YDZHTSKRSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)
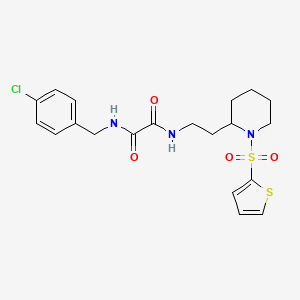
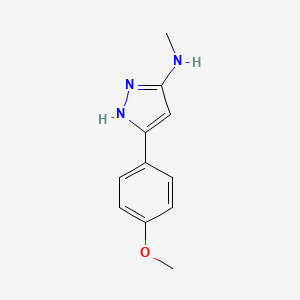
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)

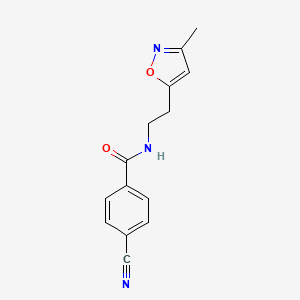
![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)
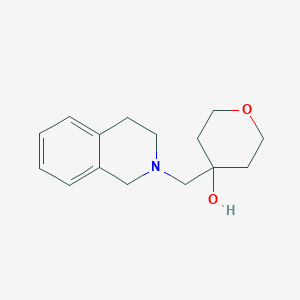

![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)
